N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethoxybenzamide
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Overview
Description
The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of applications in medicinal chemistry due to their diverse biological activities .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds containing pyrazole rings are known to undergo a variety of chemical reactions, including nucleophilic substitutions and additions .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has explored the synthesis of various heterocyclic compounds, which are crucial in developing new drugs and materials. For instance, the synthesis of pyridazinones and related compounds from ethyl 3-ethoxymethylene-2,4-dioxovalerate and different amines has been studied, leading to compounds with potential antibacterial and antifungal properties (Kurihara et al., 1980). Similarly, novel heterocyclic compounds containing a sulfonamido moiety have been synthesized for their potential use as antibacterial agents (Azab et al., 2013).
Antioxidant and Anti-bacterial Activities
The creation of compounds with antioxidant and anti-bacterial properties is another significant area of research. For example, a series of N'-arylmethylidene-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetohydrazides displayed promising anti-oxidant and anti-bacterial activities, indicating their potential in medical applications (Ahmad et al., 2010).
Anticancer Activity
The synthesis and evaluation of new compounds for anticancer activity represent a critical research direction. Some newly synthesized pyrazolo[3,4-d]pyrimidin-4-one derivatives have been tested for their antitumor activity against the MCF-7 human breast adenocarcinoma cell line, highlighting the potential for developing new cancer treatments (Abdellatif et al., 2014).
Molecular Docking and Biological Evaluation
Molecular docking studies are instrumental in understanding the interaction between synthesized compounds and biological targets. For instance, triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives have been subjected to in silico molecular docking screenings, showing moderate to good binding energies and exhibiting antimicrobial and antioxidant activity (Flefel et al., 2018).
Antioxidant Studies
The development of novel compounds with significant antioxidant properties is also a focus area, with new series of N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides showing moderate to significant radical scavenging activity, indicating their potential as antioxidant agents (Ahmad et al., 2012).
Future Directions
properties
IUPAC Name |
N-[2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]ethyl]-2,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4/c1-13-11-14(2)25(22-13)18-7-8-19(26)24(23-18)10-9-21-20(27)16-6-5-15(28-3)12-17(16)29-4/h5-8,11-12H,9-10H2,1-4H3,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTZOHCSDVOJPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)CCNC(=O)C3=C(C=C(C=C3)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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